molecular formula C10H12N2O2 B12941902 5,6-Dimethoxy-1H-indol-1-amine

5,6-Dimethoxy-1H-indol-1-amine

Cat. No.: B12941902
M. Wt: 192.21 g/mol
InChI Key: NEFRMBASPIIITD-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1H-indol-1-amine: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1H-indol-1-amine typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the cyclization of ortho-substituted anilines or halobenzenes followed by C–C or C–N bond formation .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other cyclization reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1H-indol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neurodegenerative Disease Research

Alzheimer's Disease Treatment
Recent studies have highlighted the efficacy of 5,6-dimethoxy-1H-indol-1-amine derivatives in treating Alzheimer's disease. A notable compound, AP5, which incorporates the 5,6-dimethoxy moiety, has been shown to inhibit acetylcholinesterase (AChE) activity and reduce amyloid-beta (Aβ) plaque deposition. The compound demonstrated significant neuroprotective effects by promoting microglial phagocytosis of Aβ and reducing neuroinflammation in APP/PS1 mouse models of Alzheimer’s disease .

Parameter Value
AChE InhibitionYes
Aβ Plaque ReductionSignificant
Oral Bioavailability67.2%
Brain Penetrance>10%

Antiviral Applications

HIV Fusion Inhibitors
In the context of antiviral research, compounds based on the indole structure have been developed as fusion inhibitors against HIV-1. The structure-activity relationship (SAR) studies have shown that certain indole derivatives exhibit potent activity against cell–cell and virus–cell fusion processes. For instance, compounds derived from this compound have been evaluated for their ability to inhibit HIV fusion with submicromolar activity .

Compound EC50 (nM) Activity
Compound 6j200Effective against multiple HIV strains
Compound 6k250-460High potency against resistant strains

Cancer Research

Anticancer Properties
The indole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can act as protein kinase inhibitors, targeting pathways involved in cancer proliferation. For example, compounds synthesized with this scaffold have shown promising results in inhibiting EGFR and BRAFV600E, which are critical in various cancers .

Target IC50 (nM) Cell Line Tested
EGFR32Various cancer cell lines
BRAFV600E45Melanoma cell lines

Analytical Applications

Chromatographic Techniques
In analytical chemistry, the separation and analysis of this compound can be achieved using high-performance liquid chromatography (HPLC). This method allows for the effective isolation of the compound from mixtures and is essential for pharmacokinetic studies .

Case Study: AP5 in Alzheimer's Disease

A study conducted on AP5 demonstrated its ability to significantly reduce cognitive deficits in APP/PS1 mice through its multifaceted action on AChE inhibition and anti-inflammatory properties. The findings suggest that AP5 could be a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .

Case Study: Indole Derivatives Against HIV

Another study focused on the synthesis and biological evaluation of indole derivatives showed that modifications to the indole structure could enhance antiviral activity against HIV. The most active compounds were found to inhibit both cell–cell and virus–cell fusion effectively, indicating their potential as therapeutic agents against HIV infections .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1H-indol-1-amine involves its interaction with various molecular targets. The indole ring system can bind to receptors and enzymes, modulating their activity. This interaction can affect cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethoxy-1H-indol-1-amine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5,6-dimethoxyindol-1-amine

InChI

InChI=1S/C10H12N2O2/c1-13-9-5-7-3-4-12(11)8(7)6-10(9)14-2/h3-6H,11H2,1-2H3

InChI Key

NEFRMBASPIIITD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2N)OC

Origin of Product

United States

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